1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a 1-methoxypropan-2-yl group
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 3-chloro-4-methylphenyl group: This step may involve the use of a chloromethylation reaction followed by substitution with a chloro group.
Attachment of the 1-methoxypropan-2-yl group: This can be accomplished through alkylation reactions using suitable alkylating agents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
3-(3-chloro-4-methylphenyl)-1-methoxy-1-methylurea: This compound shares a similar phenyl group but differs in its core structure and functional groups.
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea: Another compound with a similar phenyl group but different substituents and core structure.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18ClN5O |
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Molecular Weight |
331.80 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5O/c1-10-4-5-12(6-14(10)17)22-16-13(7-20-22)15(18-9-19-16)21-11(2)8-23-3/h4-7,9,11H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
QVJXILUYIRRPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)COC)Cl |
Origin of Product |
United States |
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